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molecular formula C11H8N4O2 B8403455 5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No. B8403455
M. Wt: 228.21 g/mol
InChI Key: KLOIHRRSXLOQPS-UHFFFAOYSA-N
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Patent
US07541372B2

Procedure details

To a solution of 1,1′-carbonyl-diimidazole (11.7 g, 72.3 mmol) in THF (500 mL) was added 3,4-diaminobenzoic acid (5.00 g, 32.9 mmol) and stirred for 3 days at ambient temperature. The reaction mixture was concentrated and stirred for 30 min at 80° C. in water (100 mL). The resulting suspension was then cooled to ambient temperature and the mixture was filtered off and washed with water (2×50 mL) to afford the title compound (4.94 g, 66%) which was obtained as a white solid. MS: m/e=229.3 [M+H]+.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)(N1C=CN=C1)=[O:2].[NH2:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[NH2:23])C(O)=O.C1C[O:27][CH2:26]C1>>[N:8]1([C:1]([C:16]2[CH:20]=[CH:21][C:22]3[NH:23][C:26](=[O:27])[NH:13][C:14]=3[CH:15]=2)=[O:2])[CH:12]=[CH:11][N:10]=[CH:9]1

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1N
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 days at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
STIRRING
Type
STIRRING
Details
stirred for 30 min at 80° C. in water (100 mL)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was then cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered off
WASH
Type
WASH
Details
washed with water (2×50 mL)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N1(C=NC=C1)C(=O)C1=CC2=C(NC(N2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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